Rhodium(III) chloride

Catalog No.
S749136
CAS No.
10049-07-7
M.F
Cl3Rh
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium(III) chloride

CAS Number

10049-07-7

Product Name

Rhodium(III) chloride

IUPAC Name

rhodium(3+);trichloride

Molecular Formula

Cl3Rh

Molecular Weight

209.26 g/mol

InChI

InChI=1S/3ClH.Rh/h3*1H;/q;;;+3/p-3

InChI Key

SONJTKJMTWTJCT-UHFFFAOYSA-K

SMILES

Cl[Rh](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Rh+3]

The exact mass of the compound Rhodium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhodium(III) chloride (CAS 10049-07-7) is an anhydrous, polymeric red-brown solid characterized by its extreme thermal stability and distinct insolubility in standard aqueous and organic solvents[1]. Unlike its highly reactive hydrated counterpart, anhydrous RhCl3 features an AlCl3-type crystal structure and remains stable up to 450 °C before decomposition . In industrial and advanced laboratory procurement, it is primarily selected as a robust metal precursor for high-temperature solid-state synthesis, the preparation of highly dispersed heterogeneous catalysts, and the controlled growth of rhodium nanoparticles where slow reduction kinetics are required [1]. Its distinct halide-retaining properties during calcination make it a specialized alternative to nitrate or acetate precursors for tuning metal-support interactions .

The most common procurement error regarding rhodium trichloride is substituting the anhydrous form (CAS 10049-07-7) for the trihydrate (CAS 20765-98-4) [1]. This substitution results in immediate workflow failure for homogeneous catalysis [1]. The hydrated form is a molecular compound that is highly soluble in water and alcohols, making it the required starting material for synthesizing Wilkinson's catalyst and other Rh(I) complexes via solvent-mediated reduction . In stark contrast, anhydrous RhCl3 is a dense polymeric network that is completely insoluble in water, ethanol, and standard acids [1]. Attempting to use the anhydrous form in liquid-phase homogeneous synthesis will yield no reaction, while using the hydrate in high-temperature solid-state calcination will cause premature boiling, water loss at 100 °C, and unpredictable precursor volatility[1].

Solubility Profile and Phase Behavior: Anhydrous vs. Hydrate

The phase and solubility differences between anhydrous RhCl3 and its hydrated form dictate their absolute non-interchangeability in chemical workflows [1]. Anhydrous RhCl3 exists as a dense polymeric solid with an AlCl3-type structure, rendering it completely insoluble in water, ethanol, and standard mineral acids [1]. In contrast, the trihydrate form (RhCl3·3H2O) is a molecular complex that is highly soluble in aqueous and alcoholic media [1]. Procurement of the anhydrous form for liquid-phase synthesis (such as the ethanolic reduction to [RhCl(PPh3)3]) will result in 0% yield due to lack of dissolution, whereas it is strictly required when moisture-free, high-temperature solid-state blending is necessary [1].

Evidence DimensionAqueous and alcoholic solubility
Target Compound DataInsoluble in water, ethanol, and acids
Comparator Or BaselineRhCl3 hydrate (CAS 20765-98-4): Highly soluble
Quantified DifferenceBinary solubility divergence (insoluble vs. highly soluble) based on polymeric vs. molecular structure
ConditionsStandard ambient temperature and pressure in aqueous or ethanolic solvents

Buyers must specify the anhydrous form exclusively for solid-state or high-temperature processes, as it will catastrophically fail in standard solvent-based homogeneous catalyst preparations.

Thermal Stability and Calcination Suitability

For the preparation of supported heterogeneous catalysts via thermal treatment, the thermal stability of the precursor is critical . Anhydrous RhCl3 exhibits robust thermal resilience, remaining stable up to 450–500 °C before undergoing decomposition, and subliming at approximately 800 °C . The hydrated analog, however, begins to decompose and lose its water of hydration at exactly 100 °C. When subjected to rapid heating during catalyst calcination, the hydrate undergoes disruptive off-gassing and morphological changes, whereas the anhydrous form provides a stable, predictable rhodium source for high-temperature solid-state diffusion and doping.

Evidence DimensionThermal decomposition onset temperature
Target Compound DataStable up to 450–500 °C
Comparator Or BaselineRhCl3 hydrate: Decomposes and loses water at 100 °C
Quantified Difference>350 °C higher thermal stability window prior to decomposition
ConditionsThermal heating under inert or oxidative atmospheres

Enables precise, high-temperature calcination and solid-state synthesis without the disruptive mass loss and bubbling associated with hydrated precursors.

Precursor-Driven Metal-Support Interactions and Dispersion

The choice of rhodium precursor fundamentally alters the final architecture of supported heterogeneous catalysts[1]. When comparing ex-chloride (RhCl3) and ex-nitrate (Rh(NO3)3) precursors for Rh/CeO2 catalysts, the presence of chloride ions from RhCl3 significantly delays the reduction of rhodium during thermal treatment [1]. This delayed reduction kinetics favors a substantially higher dispersion of rhodium nanoparticles across the support surface [1]. Conversely, the chloride ions at the metal-support interface hinder electron exchange, making the Strong Metal-Support Interaction (SMSI) effect more difficult to establish compared to the nitrate precursor[1].

Evidence DimensionMetal dispersion and reduction kinetics
Target Compound DataDelayed reduction, higher metal dispersion, hindered SMSI
Comparator Or BaselineRh(NO3)3 (ex-nitrate precursor): Faster reduction, lower dispersion, facilitated SMSI
Quantified DifferenceMechanistic divergence in nanoparticle dispersion vs. electronic support interaction
ConditionsHigh-temperature reduction of Rh/CeO2 catalysts under H2

Procurement should select the chloride precursor when maximizing active surface area (dispersion) is the priority, but switch to nitrate if strong electronic metal-support interactions are required.

High-Temperature Solid-State Catalyst Synthesis

Anhydrous RhCl3 is selected for synthesizing mixed-metal oxides or doping solid supports where calcination temperatures exceed 200 °C. Its stability up to 450 °C prevents the premature volatilization and structural disruption caused by water loss, ensuring uniform rhodium distribution .

High-Dispersion Heterogeneous Catalysis (e.g., Rh/CeO2)

In applications requiring maximum catalytic surface area, such as automotive exhaust treatment or syngas conversion, anhydrous RhCl3 is utilized to delay reduction kinetics [1]. The residual chloride ions promote a higher dispersion of ultra-small rhodium nanoparticles compared to nitrate precursors [1].

Controlled-Shape Nanocrystal Synthesis

For the kinetically controlled synthesis of specific rhodium nanocrystal shapes (e.g., octahedra), the chloride ions provided by RhCl3 act as essential coordinating ligands and oxidative etchants [2]. This enables precise morphological control that is not achievable with halide-free precursors like rhodium acetate or nitrate [2].

Hydrogen Bond Acceptor Count

3

Exact Mass

207.81205 g/mol

Monoisotopic Mass

207.81205 g/mol

Heavy Atom Count

4

UNII

Q4D88MX3Z8

GHS Hazard Statements

Aggregated GHS information provided by 342 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 342 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 341 of 342 companies with hazard statement code(s):;
H302 (96.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (72.73%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10049-07-7

General Manufacturing Information

Rhodium chloride (RhCl3): ACTIVE

Dates

Last modified: 08-15-2023

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